molecular formula C22H25NO5 B3986820 (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione

(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione

Cat. No.: B3986820
M. Wt: 383.4 g/mol
InChI Key: WLTHUQMGCJTGJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione is a recognized potent and selective small-molecule antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel. TRPM2 is a calcium-permeable, non-selective cation channel activated by oxidative stress and adenosine diphosphate ribose (ADPR), playing a critical role in cellular responses to reactive oxygen species. Its function is implicated in a wide array of pathological conditions, including ischemic brain injury, neurodegenerative diseases, and inflammation . The primary research value of this compound lies in its high potency and selectivity for blocking TRPM2-mediated currents, which enables researchers to precisely dissect the channel's contribution to cellular and physiological processes. By inhibiting TRPM2, this tool compound facilitates the investigation of oxidative stress-induced cell death (in models of stroke), the modulation of immune cell function (such as in microglia), and the role of TRPM2 in pancreatic beta-cell dysfunction. Its mechanism of action involves direct antagonism, effectively preventing channel gating in response to its endogenous agonists. This makes it an indispensable pharmacological tool for validating TRPM2 as a therapeutic target and for advancing our understanding of its role in disease pathophysiology. Supplied as a high-purity compound, it is intended for in vitro research applications to support studies in neuroscience, immunology, and metabolic disease.

Properties

IUPAC Name

4-hydroxy-1-(2-methoxyethyl)-3-(5-methylfuran-2-carbonyl)-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-13(2)15-6-8-16(9-7-15)19-18(20(24)17-10-5-14(3)28-17)21(25)22(26)23(19)11-12-27-4/h5-10,13,19,25H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTHUQMGCJTGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(C)C)CCOC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and DNA interaction properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H26N2O5C_{23}H_{26}N_{2}O_{5} with a molecular weight of approximately 410.47 g/mol. Its structure features a pyrrolidine ring substituted with various functional groups that may contribute to its biological effects.

PropertyValue
Molecular FormulaC23H26N2O5
Molecular Weight410.47 g/mol
IUPAC NameThis compound
PurityTypically >95%

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus (ATCC 25923)
  • Enterococcus faecalis (ATCC 29212)
  • Pseudomonas aeruginosa (ATCC 27853)

The minimum inhibitory concentrations (MICs) were determined for these bacteria, showing promising results that suggest the compound could be developed as an antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. The results indicated that the compound exhibited strong free radical scavenging activity, comparable to standard antioxidants like butylated hydroxytoluene (BHT). As concentration increased, so did the antioxidant activity, showcasing its potential as a natural antioxidant agent .

DNA Interaction Studies

Investigations into the compound's interaction with DNA revealed its ability to cleave DNA in both hydrolytic and oxidative manners. The binding affinity to calf thymus DNA (CT-DNA) was assessed using UV-Vis spectroscopy, indicating that the compound interacts with DNA through electrostatic binding. This property is particularly relevant for drug design, as it suggests potential mechanisms for therapeutic action against cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains showed that at concentrations of 200 µM and above, the compound effectively inhibited bacterial growth and led to complete denaturation of plasmid DNA, indicating its dual role as an antimicrobial and a potential chemotherapeutic agent .
  • Antioxidant Capacity Assessment : The DPPH assay demonstrated that at higher concentrations (up to 400 µM), the compound significantly reduced DPPH radicals, affirming its potential application in preventing oxidative stress-related diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related pyrrolidine-2,3-dione derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Biological Activities
Target Compound 5-methylfuran-2-yl, 2-methoxyethyl, 4-isopropylphenyl C₂₄H₂₆NO₆ 448.47 Hydroxymethylidene, methoxyethyl, isopropylphenyl Potential kinase inhibition (inferred from structural analogs)
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione () 5-methylfuran-2-yl, 2-methoxyethyl, 4-methoxyphenyl C₂₀H₂₁NO₆ 371.4 Methoxyphenyl Antimicrobial, anti-inflammatory
(E)-[1-[2-(dimethylamino)ethyl]-4,5-dioxo-2-(4-ethoxyphenyl)pyrrolidin-3-ylidene]-phenylmethanolate () Dimethylaminoethyl, ethoxyphenyl C₂₄H₂₅N₂O₅ 433.47 Ethoxyphenyl, dimethylaminoethyl Enhanced solubility for CNS-targeting applications
(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione () 4-methylphenyl, 5-methyloxazolyl, 4-nitrophenyl C₂₂H₁₈N₂O₇ 422.39 Nitrophenyl, oxazole Electron-withdrawing nitro group enhances reactivity in electrophilic substitution
(4E)-5-(4-chlorophenyl)-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}-1-(2-methoxyethyl)pyrrolidine-2,3-dione () Chlorophenyl, methoxyethyl, methylpropoxyphenyl C₂₇H₂₇ClNO₇ 521.96 Chlorophenyl, branched alkoxy Potential antimicrobial activity due to halogenated aryl group

Key Differences and Implications

Halogenated derivatives (e.g., 4-chlorophenyl in ) exhibit higher metabolic stability and receptor binding affinity .

Solubility and Pharmacokinetics: The 2-methoxyethyl chain in the target compound enhances aqueous solubility compared to analogs with bulkier alkyl chains (e.g., 3-methoxypropyl in ) . Dimethylaminoethyl groups () introduce basicity, favoring salt formation for improved bioavailability .

Biological Activity :

  • 5-Methylfuran-2-yl (target compound) may engage in hydrogen bonding with enzymatic targets, similar to thiophene-2-yl in ’s anti-inflammatory derivatives .
  • Nitrophenyl groups () are electron-deficient, enabling interactions with nucleophilic residues in enzymes like nitroreductases .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound?

Methodological Answer:
The synthesis of pyrrolidine-2,3-dione derivatives typically involves multi-step reactions. A common approach includes:

  • Step 1: Condensation of substituted aryl aldehydes with pyrrolidine-2,3-dione precursors under basic or acidic conditions to form the methylidene group .
  • Step 2: Functionalization of the 1-position via alkylation with 2-methoxyethyl halides, requiring anhydrous conditions and catalysts like K₂CO₃ .
  • Step 3: Introduction of the 5-methylfuran-2-yl moiety via nucleophilic addition or cross-coupling reactions, optimized using Pd catalysts .
    Key Techniques: Monitor reaction progress via TLC and confirm intermediates/final product using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How is the molecular structure confirmed experimentally?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Crystallization: Grow crystals via slow evaporation in polar solvents (e.g., DMSO/EtOH mixtures) .
  • Data Collection: Use a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement: Employ SHELXL for structure solution and refinement, ensuring R-factor < 0.05 and validation using CCDC databases .
    Note: For non-crystalline samples, use DFT-optimized geometries validated against spectroscopic data .

Advanced: How can computational methods elucidate electronic properties and noncovalent interactions?

Methodological Answer:

  • Wavefunction Analysis: Use Multiwfn to calculate electrostatic potential (ESP), electron localization function (ELF), and localized orbital locator (LOL) maps. This reveals charge distribution and reactive sites .
  • Noncovalent Interactions: Apply the NCI (Non-Covalent Interaction) index via promolecular density analysis to visualize van der Waals interactions, hydrogen bonds, and steric clashes in 3D .
  • DFT Studies: Optimize geometry at the B3LYP/6-311++G(d,p) level and compute frontier molecular orbitals (FMOs) to predict reactivity .

Advanced: How to resolve contradictions in crystallographic data during refinement?

Methodological Answer:

  • Data Validation: Cross-check SHELXL refinement with PLATON’s ADDSYM to detect missed symmetry or twinning .
  • Disorder Modeling: Split disordered atoms (e.g., methoxyethyl chains) into multiple positions with occupancy refinement .
  • Cross-Validation: Compare bond lengths/angles with analogous structures in the Cambridge Structural Database (CSD) .
    Example: If R-factor diverges, re-exclude outliers (I/σ(I) < 2) or apply TWIN/BASF commands for twinned crystals .

Basic: What spectroscopic techniques are critical for characterization?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H NMR to confirm substituent integration (e.g., 4-isopropylphenyl protons at δ 1.2–1.4 ppm) and 13^{13}C NMR to identify carbonyl groups (C=O at ~170 ppm) .
  • IR Spectroscopy: Detect key functional groups (e.g., C=O stretch at 1750–1700 cm⁻¹, furan C-O-C at 1250 cm⁻¹) .
  • Mass Spectrometry: HRMS (ESI-TOF) validates molecular weight (e.g., [M+H]⁺ ion) with < 5 ppm error .

Advanced: How to optimize reaction yield and purity in complex syntheses?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for solubility and reaction efficiency .
  • Catalyst Optimization: Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for cross-coupling steps, monitoring via GC-MS .
  • Kinetic Studies: Use in-situ FTIR or ReactIR to track reaction progress and identify rate-limiting steps .
    Note: Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Advanced: How to assess stability under experimental conditions (pH, temperature)?

Methodological Answer:

  • Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • pH Stability: Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC at λ = 254 nm .
  • Light Sensitivity: Conduct accelerated aging studies under UV-vis light (300–800 nm) to evaluate photodegradation .

Basic: What structural features influence reactivity in pyrrolidine-2,3-dione derivatives?

Methodological Answer:

  • Electrophilic Sites: The 4-position methylidene group acts as a Michael acceptor, enabling nucleophilic additions .
  • Steric Effects: Bulky substituents (e.g., 4-isopropylphenyl) hinder planarization, reducing π-π stacking but enhancing solubility .
  • Hydrogen Bonding: The hydroxy group at C4 can form intramolecular H-bonds with the furan oxygen, stabilizing specific conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione
Reactant of Route 2
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.